Cas no 15720-01-1 (5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI))

5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI) structure
15720-01-1 structure
Product Name:5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI)
CAS-nummer:15720-01-1
MF:C15H23N5O14P2
MW:559.315745592117
CID:142375
PubChem ID:3080702
Update Time:2025-04-19

5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI)
    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
    • 2-(5''-Phosphoribosyl)-5'-amp
    • 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)adenosine 5'-(dihydrogen phosphate)
    • 5'-Adenylic acid, 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)-
    • Ribosyladenosine 5',5''-bis(phosphate)
    • 2'-(5'-phosphoribosyl)adenosine 5'-monophosphate
    • iso-ADP-ribose
    • 2'-(5-phosphoribosyl)adenosine 5'-monophosphate
    • Q27145757
    • CHEBI:76110
    • 2'-(1''-ribosyl)adenosine 5',5''-bis(phosphate)
    • Ado(P)-Rib-P
    • 2/'-(5/'/'-Phosphoribosyl)-5/'-adenosine monophosphate
    • 2'-(1'-ribosyl)adenosine 5',5'-bis(phosphate)
    • 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)-5'-adenylic acid
    • Epitope ID:191108
    • 2'-(5''-phosphoribosyl)adenosine 5'-monophosphate
    • 2'-O-[(5'-PHOSPHO)RIBOSYL]ADENOSINE-5'-MONOPHOSPHATE
    • 15720-01-1
    • 2'-(5-phosphoribosyl)-5'-AMP
    • DTXSID50166226
    • O(2')-(O(5')-phosphono-beta-D-ribofuranosyl)-[5']adenylic acid
    • Inchi: 1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1
    • InChI-sleutel: BHIWBSNWEZIHHL-ZQSHOCFMSA-N
    • LACHT: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 559.072
  • Monoisotopische massa: 559.072
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 9
  • Complexiteit: 865
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _6.1
  • Topologisch pooloppervlak: 292Ų

Experimentele eigenschappen

  • Dichtheid: 2.43
  • Kookpunt: 1042.7°Cat760mmHg
  • Vlampunt: 584.4°C
  • Brekindex: 1.873
  • PSA: 311.14000
  • LogboekP: -2.70150

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